Physicochemical Differentiation: XLogP and Molecular Weight vs. 3-Bromo Analog Define Purification and Formulation Behavior
The target compound exhibits a computed XLogP3-AA of 0.8, substantially lower than the 3-bromo analog (3-bromo-1H-pyrazolo[3,4-b]pyridin-5-amine, CAS 1186608-71-8), which reports LogP values ranging from 1.25 to 1.88 depending on the prediction method [1]. This ~0.5–1.0 log unit difference in lipophilicity translates to approximately 3- to 10-fold lower octanol–water partitioning for the iodo compound, affecting chromatographic retention, DMSO solubility, and the handling properties of downstream coupled products. The molecular weight differential (260.04 vs. 213.04 g/mol; Δ = 47.0 g/mol, +22%) reflects the iodine (126.90 Da) versus bromine (79.90 Da) atomic mass difference and impacts gravimetric formulation calculations for parallel synthesis [1].
| Evidence Dimension | Computed lipophilicity (XLogP/LogP) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8; MW = 260.04 g/mol |
| Comparator Or Baseline | 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine: LogP = 1.25–1.88; MW = 213.04 g/mol; 5-Amino-1H-pyrazolo[3,4-b]pyridine (non-halogenated): MW = 134.14 g/mol |
| Quantified Difference | ΔLogP ≈ –0.5 to –1.0 (iodo more hydrophilic); ΔMW = +47.0 g/mol (+22%) vs. bromo; ΔMW = +125.9 g/mol (+94%) vs. non-halogenated parent |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm) and ChemSRC/chembase database predictions |
Why This Matters
Lower lipophilicity of the iodo building block improves aqueous solubility during coupling reactions and simplifies reverse-phase purification, while the higher molecular weight of coupled products may alter pharmacokinetic parameters in downstream lead series.
- [1] PubChem Compound Summary CID 71748555, 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine, XLogP3-AA = 0.8, MW = 260.04 g/mol. View Source
